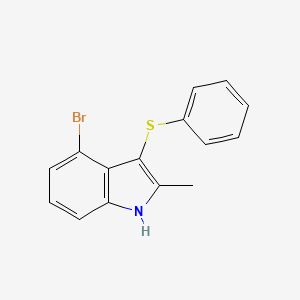

4-Bromo-2-methyl-3-(phenylsulfanyl)-1H-indole

Description

4-Bromo-2-methyl-3-(phenylsulfanyl)-1H-indole is a substituted indole derivative characterized by a bromine atom at position 4, a methyl group at position 2, and a phenylsulfanyl (SPh) moiety at position 3 of the indole core. The indole scaffold is a privileged structure in medicinal and organic chemistry due to its aromatic heterocyclic nature, which facilitates diverse electronic and steric interactions. This compound is of interest in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents, owing to its structural versatility .

Properties

CAS No. |

628736-41-4 |

|---|---|

Molecular Formula |

C15H12BrNS |

Molecular Weight |

318.2 g/mol |

IUPAC Name |

4-bromo-2-methyl-3-phenylsulfanyl-1H-indole |

InChI |

InChI=1S/C15H12BrNS/c1-10-15(18-11-6-3-2-4-7-11)14-12(16)8-5-9-13(14)17-10/h2-9,17H,1H3 |

InChI Key |

URBVJGSRPYASQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC=C2Br)SC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methyl-3-(phenylthio)-1H-indole typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylindole to introduce the bromine atom at the 4-position. This is followed by the introduction of the phenylthio group through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methyl-3-(phenylthio)-1H-indole can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of suitable solvents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Hydrogenated indole derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-methyl-3-(phenylthio)-1H-indole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methyl-3-(phenylthio)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenylthio group can enhance the compound’s ability to penetrate cell membranes, while the bromine atom can participate in halogen bonding interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

The following analysis compares 4-Bromo-2-methyl-3-(phenylsulfanyl)-1H-indole with structurally analogous indole derivatives, focusing on substitution patterns, physicochemical properties, and biological relevance.

Substituent Position and Electronic Effects

Key Observations :

- Position 3 Modifications : Replacement of phenylsulfanyl (SPh) with sulfonyl (SO₂Ph) (e.g., ) reduces nucleophilicity and increases polarity, impacting solubility and receptor binding.

- Position 2 Substitutions : Methyl (electron-donating) vs. trifluoromethyl (electron-withdrawing) alters electronic density on the indole ring, influencing reactivity and metabolic stability .

- Halogen Position : Bromine at position 4 (as in the target compound) vs. position 3 or 7 affects regioselectivity in cross-coupling reactions .

Physicochemical and Spectral Properties

Key Observations :

- The phenylsulfanyl group in the target compound contributes to moderate lipophilicity (LogP ~4.2), whereas sulfonyl derivatives exhibit higher LogP due to increased polarity .

- Bromine at position 4 results in characteristic downfield shifts for adjacent protons (e.g., H-5 in the target compound) compared to bromine at position 7 .

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-methyl-3-(phenylsulfanyl)-1H-indole, and how do reaction conditions influence yield?

The synthesis typically involves sequential functionalization of the indole scaffold. A common approach is:

- N-Alkylation : Introduce substituents at the indole nitrogen using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Sulfanylation : Attach the phenylsulfanyl group via nucleophilic substitution or coupling reactions. For example, thiols can react with halogenated intermediates in the presence of CuI or Pd catalysts .

- Bromination : Electrophilic bromination at the 4-position using Br₂ or NBS (N-bromosuccinimide) under controlled conditions .

Key Variables : Solvent polarity, temperature, and catalyst choice significantly affect regioselectivity and yield. For instance, polar aprotic solvents like DMF enhance reaction rates but may require rigorous purification to remove byproducts.

Q. How can spectroscopic and crystallographic data be used to confirm the structure of this compound?

- NMR Spectroscopy : Analyze and NMR to identify substituent environments. For example:

- X-ray Crystallography : Determine bond lengths and angles (e.g., C–S bond ~1.76 Å, S–C–C angles ~105°), which validate the geometry of the phenylsulfanyl group . Software like SHELXL () or ORTEP-3 () refines crystallographic models.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the bromine substituent during coupling reactions?

Discrepancies in Suzuki-Miyaura or Ullmann coupling outcomes (e.g., low yields or undesired byproducts) may arise from:

- Steric hindrance : The methyl group at C2 and phenylsulfanyl at C3 may impede catalyst access to the C4 bromine.

- Electronic effects : Electron-withdrawing sulfanyl groups reduce the electrophilicity of the C–Br bond, requiring stronger bases (e.g., Cs₂CO₃) or higher Pd catalyst loadings .

Methodology : Conduct systematic screening of catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)), ligands, and solvents (toluene vs. DMSO) to optimize conditions .

Q. What advanced computational methods are suitable for predicting the biological activity of this compound?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The phenylsulfanyl group’s hydrophobicity may enhance interactions with hydrophobic pockets .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-rich indole ring may participate in charge-transfer interactions .

Validation : Cross-reference computational results with experimental assays (e.g., enzyme inhibition or cellular uptake studies) .

Q. How does the puckering of the indole ring influence crystallographic data interpretation?

- Ring Puckering Analysis : Apply Cremer-Pople coordinates () to quantify deviations from planarity. For example, the methyl group at C2 induces slight out-of-plane distortion (~10°), affecting diffraction patterns .

- Thermal Motion : Use anisotropic displacement parameters in SHELXL to distinguish static disorder from dynamic motion, ensuring accurate refinement of atomic positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.